2-[(2,2-Dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Description
The compound 2-[(2,2-Dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (hereafter referred to as the "target compound") is a benzothiophene derivative with a partially saturated bicyclic core. The structure features a carboxylic acid group at the 3-position and an amide-linked 2,2-dimethylpropanoyl (pivaloyl) group at the 2-position. This configuration imparts distinct physicochemical properties, including moderate lipophilicity due to the bulky tert-butyl-like acyl substituent and polar interactions via the carboxylic acid moiety.
Properties
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-14(2,3)13(18)15-11-10(12(16)17)8-6-4-5-7-9(8)19-11/h4-7H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGYSJXFZOJPEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with methionine aminopeptidase 1, which plays a crucial role in protein synthesis and cell cycle progression.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure and functional groups of the compound.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses.
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels.
Biological Activity
The compound 2-[(2,2-Dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a member of the benzothiophene family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and findings from relevant studies.
- Molecular Formula : C18H26N2O4
- Molecular Weight : 334.4 g/mol
- IUPAC Name : N-[1,3-benzodioxol-5-yl-(2,2-dimethylpropanoylamino)methyl]-2,2-dimethylpropanamide
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that start with the formation of the tetrahydrobenzothiophene core. Subsequent steps include the introduction of the dimethylpropanoyl and amino groups. Reaction conditions often involve specific catalysts and temperature controls to optimize yield and purity.
Analgesic Activity
Recent studies have highlighted the analgesic properties of derivatives related to this compound. For instance, derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid have been shown to possess significant analgesic effects. In a study using the "hot plate" method on outbred white mice, these derivatives demonstrated analgesic activity that exceeded that of the reference drug metamizole .
The mechanism by which these compounds exert their biological effects is believed to involve interaction with specific receptors and enzymes within the central nervous system. This interaction can modulate pain pathways and inflammatory responses.
Study 1: Analgesic Evaluation
A study conducted by Siutkina et al. evaluated the analgesic activity of various derivatives of tetrahydrobenzothiophene compounds. The results indicated that compounds with structural similarities to This compound exhibited significant analgesic effects when administered at doses of 50 mg/kg .
| Compound | Dosage (mg/kg) | Latent Period (s) |
|---|---|---|
| 3a | 50 | 120 |
| Comparison Drug (Metamizole) | - | 90 |
Study 2: Anti-inflammatory Potential
Another aspect of research has focused on the anti-inflammatory potential of benzothiophene derivatives. These compounds have shown promise in reducing inflammation markers in vitro and in vivo models. The exact pathways remain under investigation but are thought to involve modulation of cytokine release and inhibition of cyclooxygenase enzymes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Physicochemical and Pharmacological Insights
Impact of Acyl Group Bulkiness: The target compound's pivaloyl group (2,2-dimethylpropanoyl) introduces steric hindrance, which may reduce metabolic degradation compared to linear acyl chains (e.g., hexanoyl in ). However, this bulkiness could also limit receptor accessibility, as seen in MK-6892, where a larger scaffold still achieves high HCAR2 potency due to strategic placement of heterocyclic moieties .
Electronic Effects :
- Substituents like fluorine (in ) and methoxy (in ) alter electron density. Fluorine’s electronegativity enhances binding via dipole interactions, while methoxy groups improve solubility and π-π stacking with aromatic residues in target proteins.
Carboxylic Acid vs. However, this modification may also diminish hydrogen-bonding capacity critical for target engagement.
Biological Selectivity :
- MK-6892’s oxadiazole-pyridine motif contributes to its HCAR2 selectivity and reduced side effects compared to niacin, illustrating how heterocyclic extensions can optimize receptor interactions . In contrast, the target compound’s simpler structure may lack such specificity.
Crystallographic and Computational Insights
- Crystallography : Tools like SHELX and ORTEP have been pivotal in resolving the 3D structures of similar compounds. For instance, puckering in tetrahydro-benzothiophene cores (analyzed via Cremer-Pople coordinates ) influences conformational stability and ligand-receptor compatibility.
- Hydrogen Bonding : Etter’s graph set analysis reveals that the carboxylic acid group in the target compound likely participates in strong hydrogen bonds, a feature absent in carboxamide derivatives like .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
